amine](/img/structure/B12190468.png)
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl](2-methylcyclohexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine is an organic compound with the molecular formula C16H25NO3S It is characterized by the presence of a sulfonyl group attached to a methoxy-dimethylphenyl ring and a methylcyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine typically involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially leading to inhibition or activation of enzymatic functions. The methoxy and dimethylphenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:
- (5-Methoxy-2,4-dimethylphenyl)sulfonylamine
- (5-Methoxy-2,4-dimethylphenyl)sulfonylamine
These compounds share similar structural features but differ in the substituents attached to the sulfonyl group. The unique combination of the methoxy-dimethylphenyl ring and the 2-methylcyclohexylamine moiety in (5-Methoxy-2,4-dimethylphenyl)sulfonylamine may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C16H25NO3S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-methoxy-2,4-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-11-7-5-6-8-14(11)17-21(18,19)16-10-15(20-4)12(2)9-13(16)3/h9-11,14,17H,5-8H2,1-4H3 |
InChI Key |
OWIJHLHATXVQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


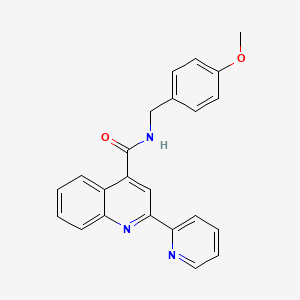
![4-chloro-N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine](/img/structure/B12190391.png)
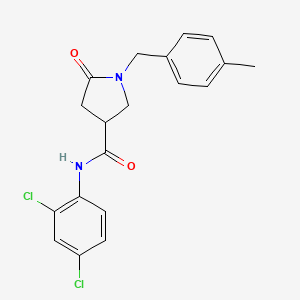
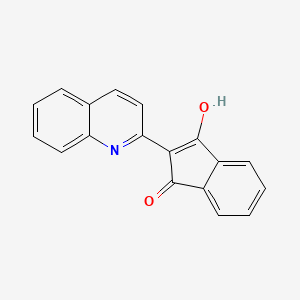
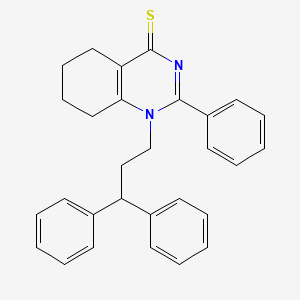
![5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide](/img/structure/B12190401.png)



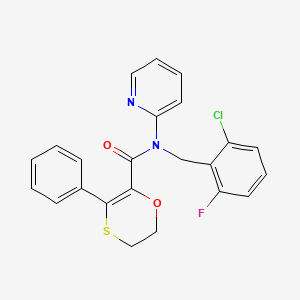
![1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide](/img/structure/B12190415.png)
![5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B12190422.png)
![5-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12190431.png)
![5-bromo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B12190438.png)
